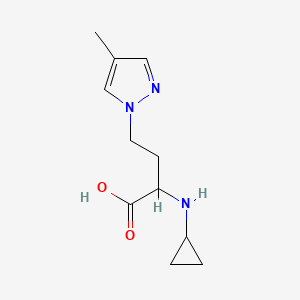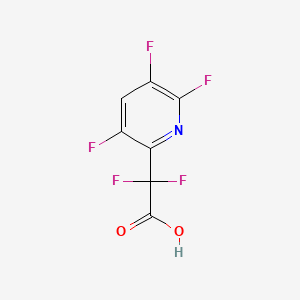
2-Cyclopropylcyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylcyclohexane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom The structure of this compound includes a cyclohexane ring substituted with a cyclopropyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclohexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the oxidation of thiol derivatives to the corresponding sulfonyl chlorides using reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) . Another method includes the use of N-chlorosuccinimide (NCS) in the presence of hydrochloric acid (HCl) to oxidize thiols to sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves large-scale oxidation processes. For example, the combination of hydrogen peroxide and zirconium tetrachloride (ZrCl₄) can be used to efficiently convert thiols and disulfides into sulfonyl chlorides . These methods are favored due to their high yields, short reaction times, and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be further oxidized to form sulfonic acids and other oxidized products.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and phenols, which react with the sulfonyl chloride group under mild conditions.
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols and phenols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
2-Cyclopropylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropylcyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as sulfonamides and sulfonates, through nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
Cyclopropylmethanesulfonyl chloride: Contains a methylene bridge between the cyclopropyl group and the sulfonyl chloride group, altering its reactivity and steric properties.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A widely used sulfonyl chloride with a toluene group, known for its use in organic synthesis.
Uniqueness
2-Cyclopropylcyclohexane-1-sulfonyl chloride is unique due to the presence of both a cyclopropyl group and a cyclohexane ring.
Properties
Molecular Formula |
C9H15ClO2S |
|---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
2-cyclopropylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6H2 |
InChI Key |
NMKDUWWPHLZSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


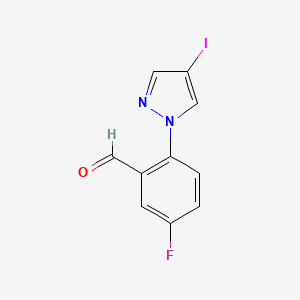
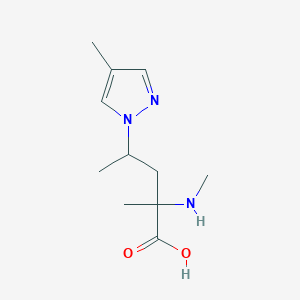
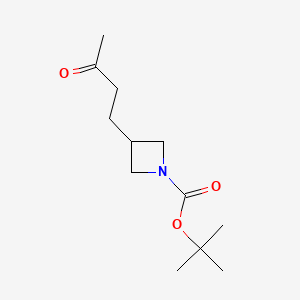

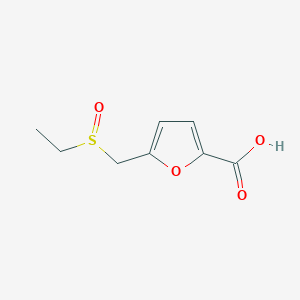
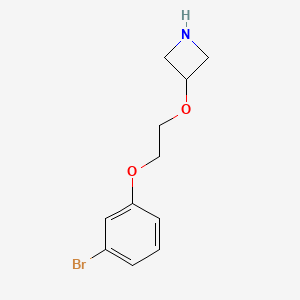


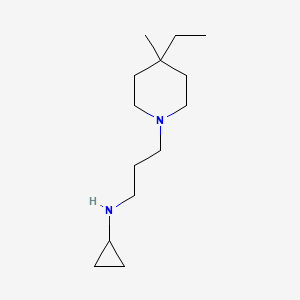
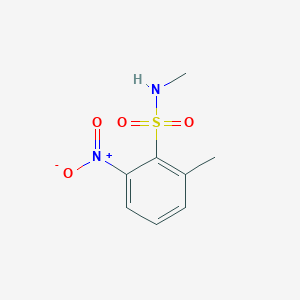
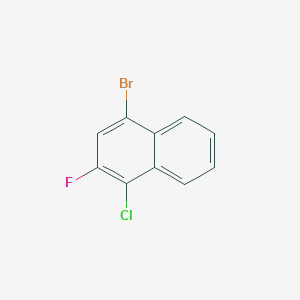
![7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13631432.png)
